PPARγ Transactivation Potency Advantage
In comparative in vitro transactivation assays, carfloglitazar exhibits an EC50 of 0.08 μM for PPARγ [1]. This represents a potency advantage of approximately 2.6-fold over lanifibranor (PPARγ EC50 = 0.21 μM) and a >100-fold advantage over elafibranor, which shows negligible to no PPARγ activation (EC50 not measurable or >10 μM) . Carfloglitazar's PPARγ potency is also approximately 2.25-fold greater than pioglitazone (EC50 = 0.18 μM) [1].
| Evidence Dimension | PPARγ transactivation potency (EC50) |
|---|---|
| Target Compound Data | 0.08 μM |
| Comparator Or Baseline | Lanifibranor: 0.21 μM; Pioglitazone: 0.18 μM; Elafibranor: >10 μM (no meaningful γ activation); Saroglitazar: 3 nM (0.003 μM) |
| Quantified Difference | 2.6× more potent than lanifibranor; 2.25× more potent than pioglitazone; >100× more potent than elafibranor; less potent than saroglitazar at PPARγ but with pan-agonist balance |
| Conditions | Human PPARγ transactivation assay in U-2OS or COS-7 cells, 24-hour incubation |
Why This Matters
Superior PPARγ engagement correlates with enhanced insulin sensitization and anti-steatotic efficacy, critical for both T2DM and MASH therapeutic outcomes.
- [1] He BK, et al. Table 2: In vitro transactivation activity of chiglitazar in different PPAR subtypes. Br J Pharmacol. 2006;148(5):610-8. View Source
